molecular formula C17H25N3O2S B1666892 Almotriptan CAS No. 154323-57-6

Almotriptan

Cat. No.: B1666892
CAS No.: 154323-57-6
M. Wt: 335.5 g/mol
InChI Key: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
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Description

Almotriptan is a triptan medication primarily used for the treatment of migraine headaches. It belongs to a class of medications known as selective serotonin receptor agonists. This compound was discovered and developed by Almirall and was patented in 1992. It received approval for medical use in 2000 .

Mechanism of Action

Target of Action

Almotriptan primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .

Mode of Action

This compound acts as an agonist for the 5-HT1B/1D receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to the narrowing of blood vessels in the brain, which helps to alleviate the symptoms of a migraine . Additionally, this compound stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by this compound affects the trigeminovascular pathways and multiple brainstem cortical and subcortical regions . This leads to a state of altered excitability in the brain, which is believed to be a key factor in the onset of migraines . Furthermore, this compound also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may contribute to its antimigrainous effect .

Pharmacokinetics

This compound has a bioavailability of 70% , indicating that a significant proportion of the drug is able to enter the systemic circulation when administered orally . It is metabolized in the liver and has an elimination half-life of 3-4 hours . This suggests that this compound is relatively quickly removed from the body, which may influence the duration of its therapeutic effects .

Result of Action

The activation of the 5-HT1B/1D receptors by this compound leads to vasoconstriction of the cranial blood vessels, which helps to alleviate the symptoms of a migraine . This results in the reduction of pain, nausea, and other symptoms associated with migraines .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the timing of administration can affect the drug’s effectiveness . Other factors, such as the clinical presentation of migraine attacks, external triggers like menstruation or stress, and pharmacogenomics, can also impact the action of this compound . Therefore, individual patient characteristics and environmental factors should be considered when administering this compound for the treatment of migraines.

Biochemical Analysis

Biochemical Properties

Almotriptan plays a crucial role in biochemical reactions by interacting with specific serotonin receptors. It is a selective agonist for the 5-hydroxytryptamine (5-HT) 1B and 5-HT 1D receptors. These receptors are located on cranial blood vessels and nerve terminals. This compound binds to these receptors, leading to vasoconstriction of the cranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This interaction helps alleviate migraine symptoms by reducing inflammation and pain transmission.

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the central nervous system. By binding to the 5-HT 1B and 5-HT 1D receptors, this compound induces vasoconstriction in cranial blood vessels, which helps reduce the dilation and inflammation associated with migraines . Additionally, this compound inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby reducing pain transmission and inflammation . This compound also influences cell signaling pathways related to serotonin, impacting gene expression and cellular metabolism involved in migraine pathophysiology .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity binding to the 5-HT 1B and 5-HT 1D receptors. Upon binding, this compound causes vasoconstriction of cranial blood vessels, which reduces the blood flow and pressure that contribute to migraine pain . Additionally, this compound inhibits the release of calcitonin gene-related peptide (CGRP) and other pro-inflammatory neuropeptides from trigeminal nerve endings . This inhibition reduces neurogenic inflammation and pain transmission, providing relief from migraine symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and reaches peak plasma concentrations within 1.5 to 4 hours after oral administration . Its biological half-life is approximately 3 to 4 hours . Over time, this compound is metabolized primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6 . Long-term studies have shown that this compound maintains its efficacy in reducing migraine symptoms without significant tachyphylaxis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at therapeutic doses, this compound effectively reduces migraine symptoms without causing significant adverse effects . At higher doses, this compound can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . The threshold for these adverse effects varies among different animal models, but it is generally observed at doses significantly higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is metabolized primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6 . The major metabolites of this compound are inactive and are excreted primarily in the urine . The involvement of these metabolic pathways ensures that this compound is efficiently cleared from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

This compound is well absorbed after oral administration and has a bioavailability of approximately 70% . It is distributed throughout the body with a volume of distribution of approximately 180 to 200 liters . This compound is moderately bound to plasma proteins (approximately 35%), which facilitates its transport and distribution within tissues . The compound is primarily excreted in the urine, with about 40% of the administered dose being excreted unchanged .

Subcellular Localization

The subcellular localization of this compound is primarily within the cranial blood vessels and nerve terminals where the 5-HT 1B and 5-HT 1D receptors are located . This compound’s activity is dependent on its ability to bind to these receptors, leading to vasoconstriction and inhibition of neuropeptide release . There are no specific targeting signals or post-translational modifications that direct this compound to other cellular compartments or organelles .

Preparation Methods

The synthesis of Almotriptan involves several key steps. One method includes the methylation of 3-[5-(1-pyrrolidinyl sulfonyl methyl)-1H-indol-yl]ethane amine. This is followed by treating the crude this compound with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of this compound. The addition salt is then converted to this compound, which is subsequently salified to its pharmaceutically acceptable salts .

Chemical Reactions Analysis

Almotriptan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed on this compound to modify its chemical structure.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Almotriptan has several scientific research applications, including:

    Chemistry: this compound is studied for its chemical properties and reactions, contributing to the development of new synthetic methods and compounds.

    Biology: Research on this compound includes its interactions with biological systems, particularly its effects on serotonin receptors.

    Medicine: this compound is extensively studied for its efficacy in treating migraines and its pharmacokinetic properties.

Comparison with Similar Compounds

Almotriptan is compared with other triptans, such as sumatriptan, rizatriptan, and zolmitriptan. While all these compounds are used to treat migraines, this compound has a higher oral bioavailability and a lower recurrence rate of headaches compared to some other triptans. It also has fewer central nervous system side effects and chest symptoms, making it a preferred choice for many patients .

Similar Compounds

  • Sumatriptan
  • Rizatriptan
  • Zolmitriptan
  • Naratriptan
  • Eletriptan

This compound’s unique combination of high efficacy, good tolerability, and consistent pharmacokinetics makes it a valuable option in the treatment of acute migraine attacks.

Properties

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.21e-01 g/L
Record name Almotriptan
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Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
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CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
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Record name Almotriptan [USAN:INN:BAN]
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Record name Almotriptan
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Record name Almotriptan
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of previously dried 1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine (1.6 g; 0.0442 moles) in anhydrous quinoline (75 ml) and under atmosphere of nitrogen, cuprous oxide (160 mg; 0.0011 moles) was added. The reaction mixture was heated to 190° C. for 15 minutes, stirred to room temperature, poured into a mixture of 1N hydrochloric acid (150 ml) and ethyl acetate (50 ml), shaken and decanted. The aqueous solution was washed several times with ethyl acetate, then solid sodium bicarbonate was added until pH=7.8, and washed with n-hexane to eliminate the quinoline. The aqueous solution was made alkaline with solid potassium carbonate and extracted with ethyl acetate. The organic solution was dried (Na2SO4), the solvent removed under reduced pressure when a dark oil was obtained (1.3 g; yield 92%). This product was purified by column chromatography with silica gel and methylene chloride:ethanol:ammonium hydroxide (60:8:1) as eluent and a white foam (0.8 g) of 1-[[3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine was obtained.
Name
1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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